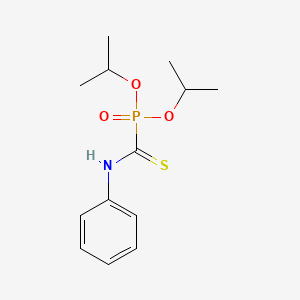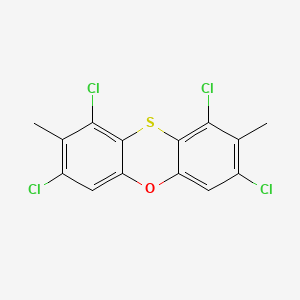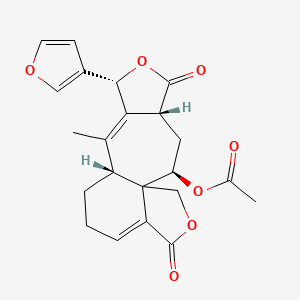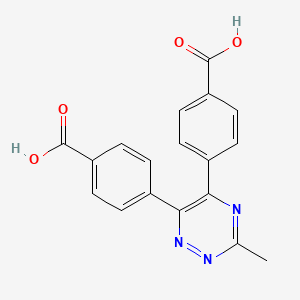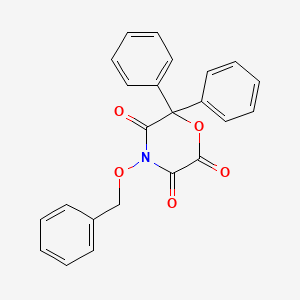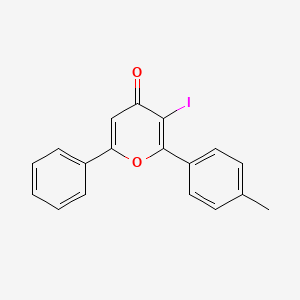
3-Iodo-2-(4-methylphenyl)-6-phenyl-4H-pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-2-(4-methylphenyl)-6-phenyl-4H-pyran-4-one is an organic compound that belongs to the class of pyranones. This compound is characterized by the presence of an iodine atom, a methylphenyl group, and a phenyl group attached to a pyranone ring. Pyranones are known for their diverse biological activities and are often used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-2-(4-methylphenyl)-6-phenyl-4H-pyran-4-one can be achieved through electrophilic cyclization reactions. One common method involves the use of n-iodosuccinimide as an electrophilic iodinating agent. The reaction typically takes place under mild conditions, often in the presence of a solvent like dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-Iodo-2-(4-methylphenyl)-6-phenyl-4H-pyran-4-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to modify the pyranone ring or the attached phenyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide and potassium carbonate in polar aprotic solvents like acetone.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents replacing the iodine atom, while oxidation and reduction can lead to various functionalized pyranones.
Applications De Recherche Scientifique
3-Iodo-2-(4-methylphenyl)-6-phenyl-4H-pyran-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and receptor binding.
Medicine: Pyranone derivatives are often explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 3-Iodo-2-(4-methylphenyl)-6-phenyl-4H-pyran-4-one involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and the phenyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Iodo-4-methylaniline: Another iodine-containing compound with a similar structure but different functional groups.
1-(3-iodo-4-methylphenyl)-3-tert-butyl-2H-aminopyrazole: A compound with an iodine atom and a pyrazole ring, used in pharmaceutical research.
Uniqueness
3-Iodo-2-(4-methylphenyl)-6-phenyl-4H-pyran-4-one is unique due to its specific combination of functional groups and the pyranone ring. This structure provides distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Numéro CAS |
109346-10-3 |
|---|---|
Formule moléculaire |
C18H13IO2 |
Poids moléculaire |
388.2 g/mol |
Nom IUPAC |
3-iodo-2-(4-methylphenyl)-6-phenylpyran-4-one |
InChI |
InChI=1S/C18H13IO2/c1-12-7-9-14(10-8-12)18-17(19)15(20)11-16(21-18)13-5-3-2-4-6-13/h2-11H,1H3 |
Clé InChI |
IWTQNZNPTJFOMY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(C(=O)C=C(O2)C3=CC=CC=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


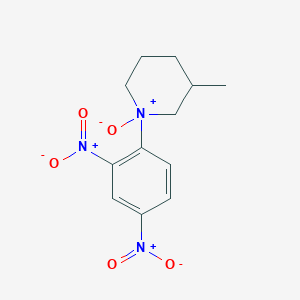
![3H-1,2-Dithiolo[3,4-b][1,4]dithiin-3-thione, 5,6-dihydro-](/img/structure/B14332272.png)
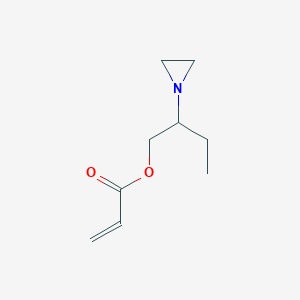
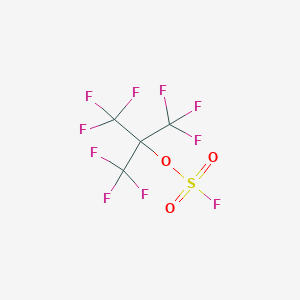
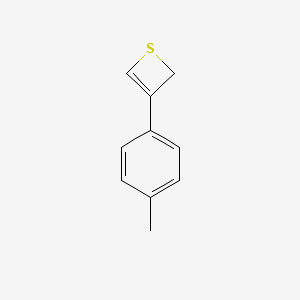
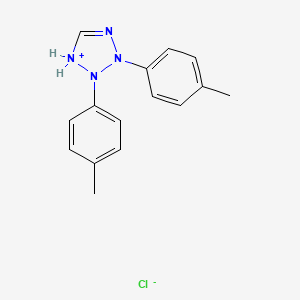
![4-Amino-3-[(prop-2-en-1-yl)sulfanyl]-1,2,4-triazin-5(4H)-one](/img/structure/B14332299.png)
